4H-(1,2,4)Triazolo(4,3-a)(1,5)benzodiazepine, 5-(4-methyl-1-piperazinyl)-
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Overview
Description
4H-(1,2,4)Triazolo(4,3-a)(1,5)benzodiazepine, 5-(4-methyl-1-piperazinyl)- is a compound belonging to the class of triazolobenzodiazepines. These compounds are known for their diverse biological and pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and antihypertensive properties . The unique structure of this compound, which includes a triazole ring fused to a benzodiazepine core, contributes to its wide range of applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-(1,2,4)Triazolo(4,3-a)(1,5)benzodiazepine, 5-(4-methyl-1-piperazinyl)- typically involves the thermal cyclization of N’-(2,3-dihydro-1H-1,5-benzodiazepin-4-yl)-3-nitrobenzohydrazides . The reaction is carried out in the presence of solvents such as ethanol, toluene, and 1-butanol, with 1-butanol being the preferred choice due to its ability to yield the highest amounts of the desired tricyclic derivatives . The chemical structures of the synthesized compounds are confirmed through IR, 1H-, and 13C-NMR spectral data analysis .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, solvent selection, and purification processes to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4H-(1,2,4)Triazolo(4,3-a)(1,5)benzodiazepine, 5-(4-methyl-1-piperazinyl)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
4H-(1,2,4)Triazolo(4,3-a)(1,5)benzodiazepine, 5-(4-methyl-1-piperazinyl)- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4H-(1,2,4)Triazolo(4,3-a)(1,5)benzodiazepine, 5-(4-methyl-1-piperazinyl)- involves its interaction with specific molecular targets and pathways. The compound is known to bind to receptors and enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial activity . Additionally, its anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory cytokines .
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Nitrophenyl)-5,6-dihydro-4H-(1,2,4)triazolo(4,3-a)(1,5)benzodiazepine .
- [1,2,4]triazolo(4,3-a)pyrazine derivatives .
- Tris[1,2,4]triazolo[1,3,5]triazine derivatives .
Uniqueness
4H-(1,2,4)Triazolo(4,3-a)(1,5)benzodiazepine, 5-(4-methyl-1-piperazinyl)- stands out due to its unique combination of a triazole ring fused to a benzodiazepine core, which imparts distinct biological activities and chemical reactivity. This structural feature allows it to interact with a wide range of molecular targets, making it a versatile compound for various scientific research applications.
Properties
CAS No. |
137731-14-7 |
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Molecular Formula |
C15H18N6 |
Molecular Weight |
282.34 g/mol |
IUPAC Name |
5-(4-methylpiperazin-1-yl)-4H-[1,2,4]triazolo[4,3-a][1,5]benzodiazepine |
InChI |
InChI=1S/C15H18N6/c1-19-6-8-20(9-7-19)14-10-15-18-16-11-21(15)13-5-3-2-4-12(13)17-14/h2-5,11H,6-10H2,1H3 |
InChI Key |
GUHLWOXHNSWUMK-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=CC=CC=C3N4C=NN=C4C2 |
Origin of Product |
United States |
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